

Technical Guide: Physicochemical Profile of W-18-d4 and its Non-Deuterated Analogs

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Compound of Interest		
Compound Name:	W-18-d4 (CRM)	
Cat. No.:	B1164550	Get Quote

Disclaimer: Publicly available scientific literature and reference materials do not contain information specifically on a compound designated "W-18-d4". The following guide provides a comprehensive overview of the chemical properties and structure of the closely related deuterated compound, nor-W-18-d4, and its parent compound, W-18. This information is intended for researchers, scientists, and drug development professionals.

Introduction

W-18 is a potent analgesic compound that has been the subject of forensic and research interest.[1] Its deuterated analog, specifically nor-W-18-d4, serves as an essential analytical reference standard. It is primarily used as an internal standard for the accurate quantification of nor-W-18, a dealkylation metabolite of W-18, in various samples using gas chromatographymass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).[2] The inclusion of a stable isotope-labeled internal standard like nor-W-18-d4 is critical for correcting for matrix effects and variations in sample processing, thereby ensuring the reliability of quantitative analytical methods.

Chemical Structure and Properties

The structural and chemical data for nor-W-18-d4 and its parent compound W-18 are summarized below.

nor-W-18-d4



nor-W-18-d4 is a deuterated form of nor-W-18, a metabolite of W-18.[2] The deuterium labeling is on the benzene ring.

Table 1: Chemical Properties of nor-W-18-d4[2]

Property	Value
Formal Name	4-chloro-N-(3,4,5,6-tetrahydropyridin-2-yl)benzene-d4-sulfonamide
CAS Number	2701349-29-1
Molecular Formula	C11H9D4CIN2O2S
Formula Weight	276.8
Purity	≥99% deuterated forms (d1-d4)
UV Maximum	243 nm

Table 2: Solubility of nor-W-18-d4[2]

Solvent	Concentration
DMF	30 mg/ml
DMSO	30 mg/ml
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/ml
Ethanol	10 mg/ml

Chemical Identifiers for nor-W-18-d4:[2]

- SMILES: O=S(NC1=NCCCC1)(C2=C([2H])C([2H])=C(Cl)C([2H])=C2[2H])=O
- InChl: InChl=1S/C11H13ClN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h4-7H,1-3,8H2,(H,13,14)/i4D,5D,6D,7D
- InChl Key: KYZKDMGAXVMSQY-UGWFXTGHSA-N



W-18

W-18 is categorized as an analgesic and is intended for research and forensic applications.[1]

Table 3: Chemical Properties of W-18[1]

Property	Value
Formal Name	4-chloro-N-[1-[2-(4-nitrophenyl)ethyl]-2- piperidinylidene]-benzenesulfonamide
CAS Number	93101-02-1
Molecular Formula	C19H20CIN3O4S
Formula Weight	421.9
Purity	≥98%
UV Maximum	220, 250 nm

Chemical Identifiers for W-18:[1]

- SMILES: O=S(/N=C1CCCCN/1CCC2=CC=C(--INVALID-LINK--=O)C=C2)
 (C3=CC=C(Cl)C=C3)=O
- InChl: InChl=1S/C19H20ClN3O4S/c20-16-6-10-18(11-7-16)28(26,27)21-19-3-1-2-13-22(19)14-12-15-4-8-17(9-5-15)23(24)25/h4-11H,1-3,12-14H2/b21-19-
- InChl Key: BKRSVROQVRTSND-VZCXRCSSSA-N

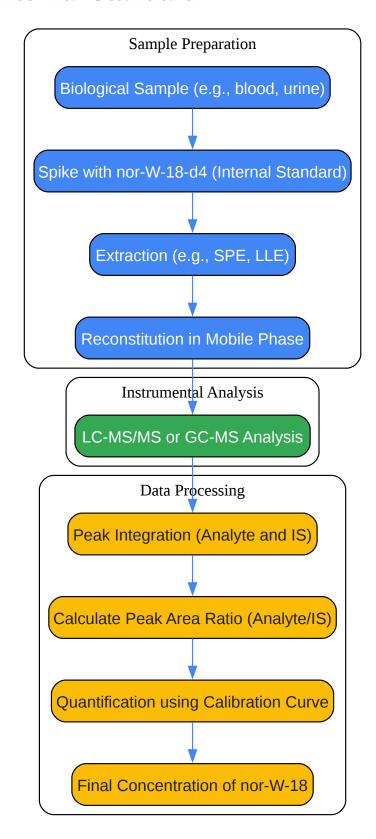
Experimental Protocols

Detailed experimental protocols for the synthesis or analysis of W-18-d4 are not available in the public domain. However, the use of nor-W-18-d4 as an internal standard implies standard analytical procedures involving LC-MS or GC-MS. A general workflow for such an analysis is outlined below.





General Analytical Workflow for Quantification using a Deuterated Internal Standard





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Figure 1: General workflow for the quantification of nor-W-18 using nor-W-18-d4 as an internal standard.

Metabolic Relationship

The relationship between W-18, its metabolite nor-W-18, and the deuterated internal standard is crucial for understanding its application in analytical toxicology and pharmacology.



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References

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